1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- 7U-85 Hydrochloride, also known as BW-A-7U, is a DNA-directed DNA polymerase inhibitor potentially for the treatment of cancer.
Brand Name: Vulcanchem
CAS No.: 120097-92-9
VCID: VC0516409
InChI: InChI=1S/C22H24N2O2.ClH/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2;/h3-11,23,25-26H,12-14H2,1-2H3;1H
SMILES: CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C
Molecular Formula: C22H25ClN2O2
Molecular Weight: 384.9 g/mol

1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-

CAS No.: 120097-92-9

Cat. No.: VC0516409

Molecular Formula: C22H25ClN2O2

Molecular Weight: 384.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- - 120097-92-9

Specification

CAS No. 120097-92-9
Molecular Formula C22H25ClN2O2
Molecular Weight 384.9 g/mol
IUPAC Name 2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol;hydrochloride
Standard InChI InChI=1S/C22H24N2O2.ClH/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2;/h3-11,23,25-26H,12-14H2,1-2H3;1H
Standard InChI Key ABKIVLVKVDITIK-UHFFFAOYSA-N
SMILES CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C
Canonical SMILES CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol, reflects its hybrid structure combining a 1,3-propanediol core with a benzo[c]carbazole substituent . Key identifiers include:

PropertyValue
CAS Registry Number120097-91-8
Molecular FormulaC₂₂H₂₄N₂O₂
Molecular Weight348.4 g/mol
SMILES NotationCC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C
InChI KeyJVMISFXHWOKYOX-UHFFFAOYSA-N

The benzo[c]carbazole component consists of a fused tricyclic aromatic system, with a methyl group at the 7-position and an aminomethyl substituent at the 10-position . The propanediol backbone features hydroxyl groups at the 1- and 3-positions, alongside a methyl group and the carbazole-linked amine at the central carbon .

Structural Analogues and Derivatives

A closely related analogue, 2-methyl-2-(((7-methyl-7H-benzo[c]carbazol-11-yl)methyl)amino)-1,3-propanediol (CAS 129026-47-7), differs in the placement of the methyl group on the carbazole ring, resulting in a molecular weight of 362.5 g/mol. This positional isomerism highlights the sensitivity of physicochemical properties to subtle structural changes, a phenomenon observed in carbazole-based pharmaceuticals .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of benzo[c]carbazole derivatives typically begins with 7H-benzo[c]carbazole, which undergoes alkylation using dimethyl sulfate in the presence of potassium t-butoxide . For this specific compound, the aminomethyl group is introduced via reductive amination or nucleophilic substitution reactions, as inferred from patents describing similar structures . A critical step involves the coupling of the carbazole intermediate to the propanediol backbone, likely through a Mitsunobu reaction or similar hydroxyl-activation strategy .

Recent advances in carbazole synthesis, such as the use of sulfonated amorphous carbon catalysts (AC-SO₃H) for intramolecular cyclization, offer potential routes to optimize yield and purity . These methods achieve ring closure at 240°C with a 73% yield for benzo[a]carbazoles, suggesting adaptability for benzo[c]carbazole systems .

Challenges in Production

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at the 10-position of the carbazole ring to avoid isomer formation .

  • Catalyst Efficiency: Traditional homogeneous acids generate by-products, necessitating solid acid catalysts like AC-SO₃H for greener synthesis .

  • Purification: The compound’s high polarity and aromaticity complicate chromatographic separation, often requiring crystallization from toluene/ethyl acetate mixtures .

Physicochemical Properties and Stability

Solubility and Reactivity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydroxyl and amine groups, but limited solubility in water . Stability studies are unavailable, but analogous carbazoles show susceptibility to oxidative degradation at the indole nitrogen, suggesting that inert atmospheres may be required during storage .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 1.2–2.5 ppm), and hydroxyl/amine protons (broad signals δ 3.0–5.0 ppm) .

  • MS (ESI+): Predicted molecular ion peak at m/z 349.4 [M+H]⁺, with fragmentation patterns dominated by carbazole ring cleavage.

Future Research Priorities

  • Biological Screening: Evaluate antimicrobial, anticancer, or enzymatic inhibition activity .

  • Process Optimization: Adapt AC-SO₃H-catalyzed cyclization for scaled synthesis .

  • Structure-Activity Relationships: Compare positional isomers to refine pharmaceutical potential.

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